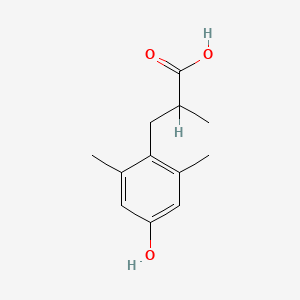

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid

概要

説明

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O3. It is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2,6-dimethylbenzaldehyde and methyl acetoacetate.

Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxy-2,6-dimethylbenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reacts with alcohols (e.g., methanol) under acidic or catalytic conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol + H₂SO₄ | Methyl ester | 79% | |

| Ethanol + HCl | Ethyl ester | 85% |

Hydrazide Formation

Reaction with hydrazine hydrate produces hydrazides, intermediates for further functionalization:

Amide Coupling

DCC/HOSu-mediated coupling with amines yields substituted amides:

Aromatic Ring Functionalization

The 4-hydroxy-2,6-dimethylphenyl group participates in electrophilic substitution:

Bromination

Selective para-bromination occurs in aqueous medium:

C–C Bond Formation

Trichloroacetimidate intermediates enable coupling with arenes:

Hydroxyl Group Modifications

The phenolic -OH undergoes acetylation or imidate formation:

Acetylation

Decarboxylation and Rearrangement

Thermal or acidic conditions induce decarboxylation:

Biological Activity and Derivatives

Key derivatives exhibit bioactivity:

| Derivative | Biological Activity | IC₅₀/Notes | Source |

|---|---|---|---|

| Hydrazide 4 | Antiproliferative (HCT-116 cells) | 11 μM | |

| Amide 7g | HDAC inhibition | Superior to doxorubicin |

Stereochemical Considerations

The (R)-enantiomer shows enhanced binding in enzymatic assays due to chiral center at C2 . Racemization occurs under strong alkaline conditions (pH >12).

Reaction Optimization Data

| Reaction | Catalyst | Time | Yield Improvement |

|---|---|---|---|

| C–C Coupling | TMSOTf (0.1 eq.) | 2 h | 90% vs. 82% (non-catalytic) |

| Esterification | H₂SO₄ | 16 h | 79% (vs. 68% with HCl) |

科学的研究の応用

Chemistry

In the field of chemistry, 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

The compound plays a significant role in biological research due to its involvement in metabolic pathways. It is studied for its potential as a biomarker for certain diseases and its effects on neurotransmitter synthesis. The biological activity is linked to its ability to modulate levels of dopamine and norepinephrine, which are critical for mood regulation and cognitive functions.

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Notably:

- Antioxidant Properties : It exhibits antioxidant activity that may help reduce oxidative stress within cells. Studies have shown that derivatives of this compound can scavenge free radicals effectively.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Trolox | 25 | Reference antioxidant |

| Compound A | 34 | Moderate antioxidant |

| Compound B | 10 | Strong antioxidant |

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound show promising antimicrobial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. These findings underscore its potential utility as a scaffold for developing novel antimicrobial agents targeting resistant strains .

Industrial Applications

This compound is also utilized in the production of various industrial chemicals, including pharmaceuticals and agrochemicals. Its unique chemical properties enhance the efficacy and stability of formulations used in these industries.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of D-Tyrosine derivatives revealed significant activity against oxidative stress markers in vitro. The results indicated that these compounds could potentially be developed into therapeutic agents for conditions associated with oxidative damage.

Case Study 2: Antimicrobial Efficacy

Research published in Antibiotics demonstrated that specific derivatives of this compound exhibited strong antimicrobial activity against a range of pathogens identified by the WHO as high-priority due to their resistance profiles . The study highlighted MIC values ranging from 1 to 8 µg/mL against MRSA and similar effectiveness against Gram-negative pathogens.

作用機序

The mechanism of action of 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and carboxylic acid moiety allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to its observed effects.

類似化合物との比較

Similar Compounds

3-(4-Hydroxyphenyl)-2-methylpropanoic acid: Lacks the additional methyl groups on the phenyl ring.

3-(4-Hydroxy-2-methylphenyl)-2-methylpropanoic acid: Contains only one methyl group on the phenyl ring.

3-(4-Hydroxy-2,6-dimethylphenyl)propanoic acid: Lacks the methyl group on the propanoic acid moiety.

Uniqueness

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, as well as the methyl group on the propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid, also known as (S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid, is a compound with significant biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : Approximately 208.26 g/mol

- Structure : The compound features a phenolic hydroxyl group and a branched propanoic acid structure, contributing to its reactivity and biological activities.

Antioxidant Properties

Research indicates that this compound exhibits potential antioxidant properties , which may help mitigate oxidative stress in biological systems. This activity is attributed to the hydroxyl group present in its structure, which can scavenge free radicals and reduce oxidative damage in cells.

Anti-inflammatory Potential

The compound has been identified as a candidate for developing anti-inflammatory drugs . Its structural characteristics suggest interactions with inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Antiproliferative Effects

Recent studies have shown that derivatives of this compound possess antiproliferative effects against various cancer cell lines. For instance, a series of compounds derived from this structure demonstrated significant inhibitory actions on HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The highest activity was noted for compounds 7a and 7g.

The biological activity of this compound may be mediated through several mechanisms:

- Protein Interactions : Preliminary data suggest interactions with proteins involved in oxidative stress response pathways, influencing cellular signaling mechanisms.

- Histone Deacetylase Inhibition : Some derivatives have shown potential as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .

- Selective Targeting : The compound has demonstrated selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index for potential cancer treatments .

Case Studies

- In Vitro Studies : A study involving the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed promising anti-tumor activities against various cancer cell lines, highlighting the importance of structural modifications for enhancing biological activity .

- Molecular Docking Studies : Molecular docking studies have been employed to understand the binding affinities of these compounds towards specific biological targets, providing insights into their potential therapeutic applications .

特性

IUPAC Name |

3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPITBJXYYCDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392599 | |

| Record name | 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194857-85-7 | |

| Record name | 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。